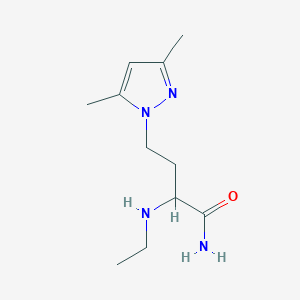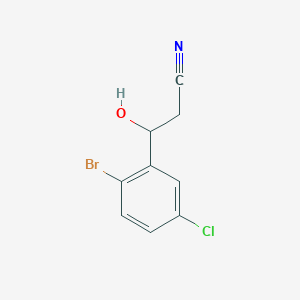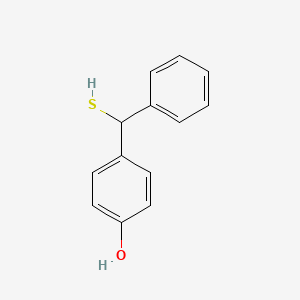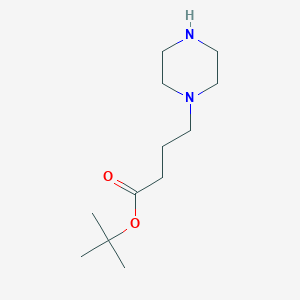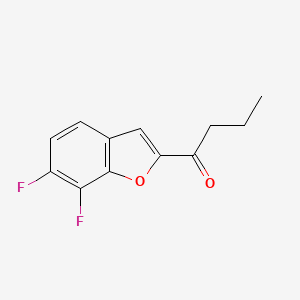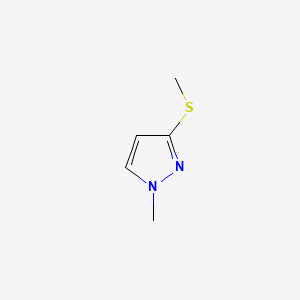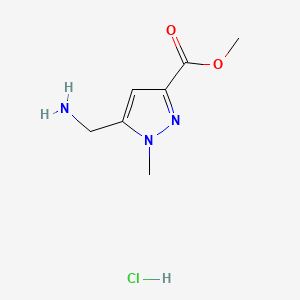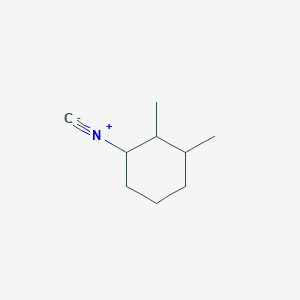
Cyclohexane, 1-isocyano-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyano-2,3-dimethylcyclohexane is an organic compound with the molecular formula C₉H₁₅N. It is a derivative of cyclohexane, featuring an isocyano group (-NC) attached to the first carbon and two methyl groups attached to the second and third carbons. This compound is of interest in various fields of research due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyano-2,3-dimethylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with an isocyanide reagent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the isocyanide reagent.
Industrial Production Methods: While specific industrial production methods for 1-isocyano-2,3-dimethylcyclohexane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyano-2,3-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates or other nitrogen-containing compounds.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Isocyanates or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Isocyano-2,3-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to coordinate with metal ions.
Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which 1-isocyano-2,3-dimethylcyclohexane exerts its effects is primarily through its isocyano group. This group can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The compound’s ability to undergo nucleophilic substitution also allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Isocyano-2-methylcyclohexane: Similar structure but with only one methyl group.
1-Isocyano-3-methylcyclohexane: Similar structure but with the methyl group on the third carbon.
1-Isocyano-2,4-dimethylcyclohexane: Similar structure but with methyl groups on the second and fourth carbons.
Uniqueness: 1-Isocyano-2,3-dimethylcyclohexane is unique due to the specific positioning of its isocyano and methyl groups, which influence its chemical reactivity and biological activity. The presence of two methyl groups adjacent to the isocyano group can lead to steric effects that alter its behavior compared to other isocyano-cyclohexane derivatives.
Propriétés
Numéro CAS |
775343-30-1 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
1-isocyano-2,3-dimethylcyclohexane |
InChI |
InChI=1S/C9H15N/c1-7-5-4-6-9(10-3)8(7)2/h7-9H,4-6H2,1-2H3 |
Clé InChI |
DEIGQXSWWHBHLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1C)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13570195.png)
